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Compound of Interest

Compound Name: Azido-PEG7-acid

Cat. No.: B11931924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The modification of peptides with polyethylene glycol (PEG) chains, a process known as

PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-

based drugs. PEGylation can significantly improve a peptide's pharmacokinetic and

pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-

life, and reducing its immunogenicity.[1][2][3][4] Azido-PEG7-acid is a heterobifunctional linker

that offers a versatile platform for site-specific peptide modification. This linker possesses a

carboxylic acid group for covalent attachment to primary amines on a peptide, such as the N-

terminus or the side chain of lysine residues, and a terminal azide group for subsequent

conjugation to other molecules via "click chemistry."

This document provides detailed application notes and experimental protocols for the

modification of peptides using Azido-PEG7-acid. It is intended for researchers, scientists, and

drug development professionals seeking to leverage PEGylation to improve the therapeutic

potential of their peptide candidates.

Properties of Azido-PEG7-acid
Azido-PEG7-acid is a well-defined, monodisperse PEG linker with a chain of seven ethylene

glycol units. This discrete chain length ensures batch-to-batch consistency and simplifies the

characterization of the final PEGylated peptide.
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Property Value

Molecular Formula C17H33N3O9

Molecular Weight 423.5 g/mol [5]

Appearance Varies (typically a solid or viscous oil)

Solubility Soluble in aqueous buffers, DMSO, DMF

Reactive Groups Carboxylic acid (-COOH), Azide (-N3)

Storage Store at -20°C, desiccated[5][6]

Applications in Peptide Modification
The dual functionality of Azido-PEG7-acid allows for a two-stage modification strategy. First,

the carboxylic acid is activated and coupled to a primary amine on the peptide. Second, the

terminal azide group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a

highly efficient and specific "click" reaction, to conjugate a payload molecule such as a

fluorescent dye, a targeting ligand, or another therapeutic agent.[7] This approach is

particularly valuable in the development of antibody-drug conjugates (ADCs) and proteolysis-

targeting chimeras (PROTACs).[7]

Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Peptide with
Azido-PEG7-acid
This protocol describes the conjugation of the carboxylic acid group of Azido-PEG7-acid to a

primary amine on a peptide using carbodiimide chemistry to form a stable amide bond.

Materials:

Peptide with an available primary amine (N-terminus or lysine residue)

Azido-PEG7-acid

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS) or sulfo-NHS

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate

buffer, pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

Reagent Preparation:

Equilibrate Azido-PEG7-acid, EDC, and NHS to room temperature before opening.

Prepare a 10-50 mM stock solution of Azido-PEG7-acid in anhydrous DMF or DMSO.

Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO

immediately before use.

Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

Activation of Azido-PEG7-acid:

In a separate microcentrifuge tube, mix a 1.5 to 2-fold molar excess of EDC and NHS

relative to the amount of Azido-PEG7-acid to be used.

Add the desired molar excess of Azido-PEG7-acid (typically 5-20 fold molar excess over

the peptide) to the EDC/NHS mixture.

Incubate at room temperature for 15-30 minutes to generate the active NHS ester.

Conjugation Reaction:

Add the activated Azido-PEG7-NHS ester solution to the peptide solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b11931924?utm_src=pdf-body
https://www.benchchem.com/product/b11931924?utm_src=pdf-body
https://www.benchchem.com/product/b11931924?utm_src=pdf-body
https://www.benchchem.com/product/b11931924?utm_src=pdf-body
https://www.benchchem.com/product/b11931924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring or agitation.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

Purification:

Purify the Azido-PEG7-modified peptide from excess reagents and byproducts using size-

exclusion chromatography or reverse-phase HPLC.

Characterization:

Confirm the successful conjugation and determine the degree of labeling using techniques

such as MALDI-TOF mass spectrometry or LC-MS.

Quantitative Data (Representative):

The efficiency of the amine coupling reaction can vary depending on the peptide sequence, the

number of available amines, and the reaction conditions. The following table provides

representative data for the PEGylation of a model peptide.

Peptide
Molar Ratio
(PEG:Peptide)

Reaction Time
(h)

Conversion
Efficiency (%)

Reference

Model Peptide A

(1 N-terminus, 1

Lysine)

10:1 2 >90 N/A

Model Peptide B

(1 N-terminus, 0

Lysine)

20:1 4 >95 N/A
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) of the Azido-PEG7-Modified
Peptide
This protocol describes the "click" reaction between the azide group of the PEGylated peptide

and an alkyne-containing molecule.

Materials:

Azido-PEG7-modified peptide

Alkyne-containing molecule (e.g., fluorescent dye, targeting ligand)

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

Sodium ascorbate (freshly prepared)

Reaction Buffer: PBS, pH 7.4

Purification system (e.g., SEC or RP-HPLC)

Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or an

appropriate solvent.

Prepare a 20 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of THPTA or TBTA in DMSO/water.

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

Reaction Setup:
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In a microcentrifuge tube, dissolve the Azido-PEG7-modified peptide in the Reaction

Buffer.

Add the alkyne-containing molecule to the peptide solution. A 2 to 10-fold molar excess of

the alkyne molecule is typically used.

In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand in a 1:5 molar ratio.

Add the copper/ligand complex to the peptide/alkyne mixture. The final copper

concentration is typically 50-250 µM.

Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate is typically 5-10 times the copper concentration.[8]

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if

using a fluorescent dye.

Purification:

Purify the final peptide conjugate using SEC or RP-HPLC to remove excess reagents and

the copper catalyst.

Characterization:

Analyze the final conjugate by LC-MS and UV-Vis spectroscopy (if applicable) to confirm

successful conjugation and purity. Reports often show conjugation efficiencies for CuAAC

reactions to be above 95%.[9]
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Step 1: Amine-Reactive Labeling

Step 2: Click Chemistry
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Caption: Experimental workflow for peptide modification using Azido-PEG7-acid.
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Click to download full resolution via product page

Caption: Enhanced pharmacokinetic properties of a peptide after PEGylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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